Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate is a chemical compound belonging to the class of pyran derivatives Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by the presence of a hydroxyl group at the 5th position and a carboxylate ester group at the 4th position of the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable 1,3-dicarbonyl compound with an aldehyde in the presence of a catalyst can lead to the formation of the pyran ring. The reaction conditions typically involve refluxing the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Purification steps may include recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted pyran derivatives.
Scientific Research Applications
Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: Methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and an ester group in the pyran ring makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)5-2-3-11-4-6(5)8/h8H,2-4H2,1H3 |
InChI Key |
DQQPMTJCAXJXTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(COCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.